![molecular formula C19H13Cl2N3OS B2899646 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 337475-27-1](/img/structure/B2899646.png)
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
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Overview
Description
“6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime” is a chemical compound with the molecular formula C12H8N2OS . It is a derivative of imidazothiazole . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of imidazothiazole derivatives, such as this compound, often involves Claisen–Schmidt condensation of aldehyde and different methyl ketones . The chemical structures of these compounds are usually confirmed using 13C NMR, 1H NMR, and LC–MS .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.27 . It is sensitive to air and has a melting point range of 122°C to 124°C .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research , particularly in the treatment of pancreatic ductal adenocarcinoma (PDAC) . Derivatives of imidazo[2,1-b][1,3]thiazole have been synthesized and screened for their in vitro antiproliferative activity on a panel of PDAC cells . These studies are crucial as they contribute to the development of new therapeutic strategies against this malignancy.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-15-7-4-8-16(21)14(15)12-25-22-11-17-18(13-5-2-1-3-6-13)23-19-24(17)9-10-26-19/h1-11H,12H2/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNMCVYIDGRTGL-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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